N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
CAS No.: 1207032-62-9
Cat. No.: VC7221897
Molecular Formula: C16H14ClFN2O3
Molecular Weight: 336.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207032-62-9 |
|---|---|
| Molecular Formula | C16H14ClFN2O3 |
| Molecular Weight | 336.75 |
| IUPAC Name | N'-(2-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide |
| Standard InChI | InChI=1S/C16H14ClFN2O3/c17-13-3-1-2-4-14(13)20-16(22)15(21)19-9-10-23-12-7-5-11(18)6-8-12/h1-8H,9-10H2,(H,19,21)(H,20,22) |
| Standard InChI Key | KNNDBZZDJKDUFK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide features a central oxalamide core () bridging two distinct moieties:
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N1-substituent: A 2-chlorophenyl group, contributing steric bulk and electron-withdrawing characteristics via the chlorine atom.
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N2-substituent: A 2-(4-fluorophenoxy)ethyl chain, combining fluorine's electronegativity with the ether linkage's conformational flexibility .
The compound's three-dimensional conformation allows for potential hydrogen bonding through the oxalamide carbonyl groups and π-π stacking via aromatic rings, properties critical for intermolecular interactions in biological systems .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1207032-62-9 |
| Molecular Formula | |
| Molecular Weight | 336.74 g/mol |
| IUPAC Name | N'-(2-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide |
| SMILES | ClC1=CC=CC=C1NC(=O)C(=O)NCCOC2=CC=C(C=C2)F |
| InChI Key | UDSCDPZKOZWADN-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide follows established oxalamide preparation protocols, typically involving:
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Oxalyl Chloride Activation:
Reacting oxalyl chloride () with 2-chloroaniline under anhydrous conditions to form the N1-chlorophenyl oxalamide intermediate . -
Amine Coupling:
Subsequent reaction with 2-(4-fluorophenoxy)ethylamine in the presence of a coupling agent like -dicyclohexylcarbodiimide (DCC), facilitating amide bond formation .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Oxalyl Chloride Step | Dichloromethane, 0–5°C, N₂ atmosphere | Slow addition of amine to prevent exothermic side reactions |
| Coupling Step | DCC, THF, room temperature | Use of molecular sieves to absorb HCl byproduct |
Industrial-scale production would likely employ continuous-flow reactors to enhance safety and reproducibility, though no large-scale manufacturing data are publicly available .
Physicochemical Properties
Solubility and Stability
While experimental solubility data remain unpublished, computational predictions using the Hansen solubility parameters suggest:
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Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity.
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Limited solubility in aqueous media () without co-solvents, attributable to the compound's lipophilic aromatic groups .
Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, with degradation pathways involving oxalamide bond cleavage. Storage recommendations include inert atmospheres and temperatures below -20°C for long-term preservation .
Hypothesized Biological Activities
Mechanistic Insights
Though direct pharmacological data are lacking, structural analogs provide clues to potential mechanisms:
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Enzyme Inhibition: The oxalamide core may chelate metal ions in enzyme active sites, analogous to metalloproteinase inhibitors.
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Receptor Antagonism: The 4-fluorophenoxy group could mimic tyrosine residues, enabling interactions with kinase domains or G-protein-coupled receptors .
Table 3: Comparative Activity of Oxalamide Derivatives
| Compound | Reported Activity | Source |
|---|---|---|
| N1-(4-chlorophenethyl) derivative | Antibacterial (MIC 10–15 µg/mL) | |
| N1-(2-chlorophenyl) target compound | Not yet characterized |
Research Applications and Future Directions
Material Science Applications
The compound’s rigid aromatic framework and hydrogen-bonding capacity make it a candidate for:
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Supramolecular Polymers: Self-assembly into nanostructures via directional hydrogen bonds.
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Coordination Complexes: Ligand design for transition metal catalysts, leveraging the oxalamide’s chelating potential .
Drug Discovery Opportunities
Priority research areas include:
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